1-(4-Chlorophenyl)butan-2-amine hydrochloride
CAS No.:
Cat. No.: VC0157911
Molecular Formula: C10H15Cl2N
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H15Cl2N |
---|---|
Molecular Weight | 220.14 g/mol |
IUPAC Name | 1-(4-chlorophenyl)butan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H |
Standard InChI Key | ONHHOFHHYPUSFX-UHFFFAOYSA-N |
SMILES | CCC(CC1=CC=C(C=C1)Cl)N.Cl |
Canonical SMILES | CCC(CC1=CC=C(C=C1)Cl)N.Cl |
Chemical Identity and Basic Properties
1-(4-Chlorophenyl)butan-2-amine hydrochloride is characterized by its unique molecular structure featuring a chlorophenyl group attached to a butanamine backbone. The compound has the molecular formula C₁₀H₁₄ClN·HCl, placing it within the broader classification of substituted phenethylamines. This chemical is structurally related to p-chloroamphetamine but differs in its carbon chain length and substitution pattern, which significantly influences its pharmacological profile and research applications.
Structural Characteristics
The molecular structure of 1-(4-Chlorophenyl)butan-2-amine hydrochloride consists of several key components:
-
A chlorine atom at the para position of the phenyl ring
-
A four-carbon butyl chain with an amine group at the second carbon
-
Hydrochloride salt formation that enhances stability and solubility
This arrangement creates a compound that exhibits specific chemical behaviors and biological interactions, particularly with neurotransmitter systems in the central nervous system.
Physical and Chemical Properties
1-(4-Chlorophenyl)butan-2-amine hydrochloride typically appears as a white crystalline solid with specific physicochemical properties that influence its handling, storage, and application in research settings. The physical state and stability characteristics of this compound are crucial considerations for researchers utilizing it in experimental protocols.
Key Physical Parameters
Table 1: Physical Properties of 1-(4-Chlorophenyl)butan-2-amine Hydrochloride
Property | Value/Description |
---|---|
Physical Appearance | White crystalline solid |
Molecular Weight | Based on formula C₁₀H₁₄ClN·HCl |
Solubility | Soluble in polar solvents including water and alcohols |
Stability | Relatively stable under standard laboratory conditions |
Storage Requirements | Cool, dry environment in sealed containers |
The compound's solubility profile makes it suitable for various research applications, particularly in solution-based experimental designs common in pharmacological studies.
Synthesis Methodologies
The synthesis of 1-(4-Chlorophenyl)butan-2-amine hydrochloride typically involves multi-step organic chemistry procedures. While specific synthesis routes can vary, they generally involve careful manipulation of precursor compounds to achieve the desired structural configuration.
General Synthetic Approach
A typical synthesis might begin with 4-chlorobenzyl cyanide or similar precursors, followed by a series of reactions to extend the carbon chain and introduce the amine functionality. The final step typically involves conversion to the hydrochloride salt to enhance stability and solubility characteristics. The specific reaction conditions, including temperature, pressure, and choice of reagents, significantly influence the yield and purity of the final product .
Patent literature suggests that similar chlorophenyl compounds can be synthesized through reactions involving compounds such as 4-chlorobenzyl cyanide with appropriate reagents to build the desired carbon chain structure and functional groups. These synthetic approaches often require precise control of reaction conditions and purification techniques to ensure high-quality end products .
Mechanism of Action
The pharmacological activity of 1-(4-Chlorophenyl)butan-2-amine hydrochloride is primarily centered on its interactions with neurotransmitter systems in the brain. Research indicates that this compound demonstrates inhibitory effects on neurotransmitter reuptake mechanisms, particularly those involving serotonin.
Neurotransmitter Interactions
The compound is hypothesized to interact with serotonin and dopamine transporters (SERT and DAT), inhibiting the reuptake of these neurotransmitters and consequently increasing their concentration in the synaptic cleft. This mechanism is similar to that of other substituted phenethylamines but with potentially distinct affinity and selectivity profiles that influence its biological effects and research applications.
The structural similarity to p-chloroamphetamine suggests potential serotonergic effects, although the precise binding affinities and selectivity for different neurotransmitter transporters would require detailed pharmacological characterization. The compound's interactions with these biological systems make it a valuable tool for investigating neurotransmitter function and related neurological processes.
Pharmacological Profile
1-(4-Chlorophenyl)butan-2-amine hydrochloride exhibits significant effects on the central nervous system, particularly through its interactions with serotonergic pathways. The available research indicates that it inhibits the reuptake of serotonin, which can lead to increased serotonergic neurotransmission.
Neuropharmacological Effects
The pharmacodynamic profile of this compound makes it particularly relevant for research into serotonergic pathways and related neurological processes. Its effects on neurotransmitter systems provide opportunities for investigating the mechanisms underlying various neurological and psychiatric conditions characterized by serotonergic dysfunction.
Research Applications
1-(4-Chlorophenyl)butan-2-amine hydrochloride has several important applications in scientific research, particularly in neuropharmacology and medicinal chemistry. Its unique structural and pharmacological properties make it a valuable tool for investigating various biological systems and processes.
Neuroscience Research
In neuroscience research, the compound can be utilized to study serotonergic pathways and the effects of neurotransmitter reuptake inhibition. Its distinct molecular structure and mechanism of action provide opportunities for investigating structure-activity relationships among phenethylamine derivatives and their interactions with neurotransmitter transporters.
Drug Discovery Applications
The compound's pharmacological profile makes it relevant for drug discovery programs focused on developing novel therapeutics for neurological and psychiatric conditions. By studying its interactions with biological systems, researchers can gain insights into the development of new medications with improved efficacy and reduced side effects.
Chemical Reactivity
Understanding the chemical reactivity of 1-(4-Chlorophenyl)butan-2-amine hydrochloride is essential for researchers working with this compound, particularly in the context of chemical synthesis and modification.
Common Reaction Types
The compound can participate in various chemical reactions typical of primary amines and chlorinated aromatic compounds. These reactions include:
-
Nucleophilic substitution reactions involving the amine group
-
Electrophilic aromatic substitution reactions on the chlorophenyl ring
-
Oxidation and reduction reactions
-
Salt formation and acid-base reactions
The specific reaction outcomes depend on the reagents, conditions, and reaction parameters employed. These chemical transformations provide opportunities for creating derivatives with potentially enhanced or altered biological activities.
Structure-Activity Relationships
The relationship between the molecular structure of 1-(4-Chlorophenyl)butan-2-amine hydrochloride and its biological activities offers valuable insights for understanding the broader class of phenethylamine derivatives and their pharmacological effects.
Key Structural Features Influencing Activity
Several structural elements significantly influence the compound's biological activity:
These structure-activity relationships provide a framework for understanding how structural modifications might alter the compound's pharmacological profile, potentially leading to derivatives with enhanced selectivity or reduced side effects.
Analytical Methods for Detection and Quantification
Accurate detection and quantification of 1-(4-Chlorophenyl)butan-2-amine hydrochloride are essential for research applications and quality control. Various analytical techniques can be employed for this purpose, each offering distinct advantages depending on the specific requirements of the analysis.
Chromatographic and Spectroscopic Methods
Common analytical approaches include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques allow researchers to confirm the identity, purity, and concentration of the compound in various sample matrices, ensuring the reliability and reproducibility of research findings.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume